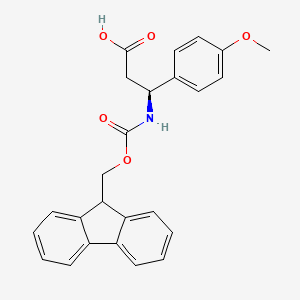

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Übersicht

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxyphenyl group. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Backbone: The protected amino acid is then reacted with appropriate reagents to form the propanoic acid backbone. This step may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.

Deprotection: Finally, the Fmoc protecting group is removed under mild conditions, such as treatment with piperidine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The methoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Methoxyphenyl halides with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.4 g/mol

- CAS Number : 203854-58-4

The structure of this compound features a fluorenyl group that enhances stability and bioavailability, making it suitable for various biochemical applications. The methoxy and carbonyl groups contribute to its reactivity, allowing it to function effectively in peptide coupling reactions.

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is as a coupling agent in peptide synthesis. Its role involves:

- Protection of Amino Groups : The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis, allowing for selective reactions.

- Facilitating Coupling Reactions : It enhances the efficiency of coupling reactions by stabilizing the intermediate products formed during the synthesis of peptides.

Medicinal Chemistry

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety is believed to enhance cytotoxicity against tumor cells .

- Anti-inflammatory Effects : This compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines. In animal models, treatment resulted in reduced swelling and lower levels of inflammatory markers compared to control groups .

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to protective effects against oxidative stress. Investigations revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress .

Antitumor Studies

A notable study published in the Journal of Medicinal Chemistry reported significant inhibition of cancer cell growth in vitro by derivatives of fluorenylmethoxycarbonyl compounds, particularly targeting breast and colon cancer cell lines .

Inflammation Models

In a controlled animal study focusing on inflammation, treatment with this compound resulted in a marked reduction in inflammation compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Oxidative Stress Protection

Research into the antioxidant properties of this compound revealed its effectiveness in reducing oxidative damage in cellular models, highlighting its potential for protective applications in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, a comparison with related compounds is provided below:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |

| 4-methoxybenzoic acid | Low | Low | Low |

Wirkmechanismus

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance and electronic effects that influence the reactivity of the compound. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions are crucial for its role in peptide synthesis and other biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy group on the phenyl ring, resulting in different reactivity and binding properties.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities.

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the methoxyphenyl group. This combination imparts specific chemical properties, making it valuable for applications requiring selective reactivity and binding.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propanoic acid, is a chiral amino acid derivative with significant implications in medicinal chemistry and peptide synthesis. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protective group, which is widely utilized in organic synthesis to protect amino groups during peptide bond formation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through standard peptide coupling techniques. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for the synthesis of peptides with high precision . The compound's structure can be represented as follows:

The primary biological activity of this compound arises from its role in peptide synthesis. The Fmoc group protects the amino functionality, facilitating the formation of peptide bonds without premature reactions. Upon deprotection, the free amino acid can engage in various biochemical interactions essential for protein synthesis and enzyme-substrate interactions.

3.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar scaffolds exhibited significant antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 1 | MRSA |

| Compound B | 0.5 | VRE |

| Compound C | 8 | E. coli |

| Compound D | >64 | K. pneumoniae |

3.2 Antitumor Activity

The potential antitumor effects of cryptophycin derivatives have also been noted in literature. Cryptophycins are a class of depsipeptide macrocycles that exhibit potent cytotoxicity against various cancer cell lines. Although this compound itself has not been directly tested for antitumor activity, its structural analogs have shown promising results in clinical trials .

4.1 Peptide Synthesis Applications

A study demonstrated the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides that inhibit specific protein interactions critical for cancer cell proliferation. The ability to selectively remove the Fmoc group allows researchers to create complex peptide structures that can be further modified to enhance biological activity.

4.2 Development of Therapeutics

In another investigation, researchers synthesized a series of peptides using this compound as a building block, leading to compounds with enhanced binding affinity to target receptors implicated in disease pathways .

5. Conclusion

This compound serves as a vital component in peptide synthesis and medicinal chemistry due to its protective properties and potential biological activities. While further research is necessary to fully elucidate its therapeutic potential, current findings indicate its promise in developing novel antimicrobial agents and therapeutic peptides.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCWIPOYXOZAF-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427496 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-30-1 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.